tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate
Overview
Description
tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate: is a derivative of Tamoxifen, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of breast cancer. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a desmethylated hydroxy functional group, which contribute to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
The primary target of N-Boc-N-desmethyl-4-hydroxy Tamoxifen, also known as tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate, is the estrogen receptor (ER) . The ER plays a crucial role in the growth and development of breast cancer cells .
Mode of Action
N-Boc-N-desmethyl-4-hydroxy Tamoxifen acts as an antagonist of the estrogen receptor . It binds to the ER, blocking the binding of estrogen, and thereby inhibiting the estrogen-dependent cell growth and proliferation of ER-positive mammary tumors .
Biochemical Pathways
The compound’s action affects the estrogen signaling pathway . By blocking the ER, it prevents the activation of this pathway by estrogen. This leads to a decrease in the proliferation of breast cancer cells and can induce apoptosis .
Pharmacokinetics
It is known that tamoxifen, the parent drug of n-boc-n-desmethyl-4-hydroxy tamoxifen, is extensively metabolized in the body to form active metabolites, including n-boc-n-desmethyl-4-hydroxy tamoxifen . These metabolites have higher exposure than the parent drug in the serum .
Result of Action
The molecular and cellular effects of N-Boc-N-desmethyl-4-hydroxy Tamoxifen’s action include the inhibition of estrogen-dependent cell growth and the induction of apoptosis in breast cancer cells . This can lead to a reduction in the size of breast tumors and potentially to the elimination of cancer cells .
Action Environment
Factors such as the patient’s metabolic rate, the presence of other medications, and individual genetic variations in drug metabolism could potentially influence the effectiveness of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-desmethyl-4-hydroxy Tamoxifen typically involves multiple steps, starting from Tamoxifen. The process includes:
Desmethylation: Removal of the methyl group from Tamoxifen.
Hydroxylation: Introduction of a hydroxy group at the 4-position.
Boc Protection: Addition of a tert-butoxycarbonyl group to protect the amine functionality.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired E/Z isomeric mixture is obtained.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydro
Biological Activity
tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate is a synthetic compound derived from tamoxifen, a well-established selective estrogen receptor modulator (SERM). This compound exhibits significant biological activity, particularly in relation to estrogen receptors and potential therapeutic applications in hormone-dependent cancers.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups that contribute to its biological activity:
- Carbamate Group : Enhances solubility and bioavailability.
- Phenoxy and Hydroxyphenyl Moieties : Involved in estrogen receptor binding.
- Alkenyl Chain : Contributes to the structural rigidity and specificity.
Estrogen Receptor Modulation
Research indicates that this compound acts as an antagonist of estrogen receptor alpha (ERα). It promotes the degradation of ERα through the ubiquitin-proteasome pathway, which is crucial for regulating estrogen-responsive gene expression. In vitro studies have demonstrated that this compound can effectively reduce ERα levels in breast cancer cell lines such as MCF-7, with a DC50 value of approximately 11.94 nM, indicating potent activity against hormone-dependent tumors .
Anticancer Activity
In addition to its role as an ER antagonist, this compound exhibits antiproliferative effects on various cancer cell lines. For instance, treatment with this compound resulted in reduced cell viability and induced apoptosis in ER-positive breast cancer cells. The mechanism involves modulation of cell cycle progression and induction of apoptosis through intrinsic pathways .
Study 1: In Vitro Analysis
A study conducted on MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in ERα levels. The use of proteasome inhibitors indicated that the degradation mechanism is reliant on proteasome activity, confirming the role of this compound in targeting ERα for degradation .
Study 2: Comparative Analysis with Tamoxifen
Comparative studies between this compound and tamoxifen revealed that the new compound has a higher efficacy in degrading ERα. This suggests potential advantages in therapeutic applications where tamoxifen resistance is an issue .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO4/c1-6-27(22-10-8-7-9-11-22)28(23-12-16-25(32)17-13-23)24-14-18-26(19-15-24)34-21-20-31(5)29(33)35-30(2,3)4/h7-19,32H,6,20-21H2,1-5H3/b28-27- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOIZUSUOKWFEH-DQSJHHFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)OC(C)(C)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C(=O)OC(C)(C)C)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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